molecular formula C20H15ClF3N3O3 B2986005 1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-morpholino-1,2-ethanedione CAS No. 338409-89-5

1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-morpholino-1,2-ethanedione

Cat. No. B2986005
CAS RN: 338409-89-5
M. Wt: 437.8
InChI Key: KTFYHHINMJJUGS-UHFFFAOYSA-N
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Description

The compound “1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-morpholino-1,2-ethanedione” is a complex organic molecule. It contains several functional groups and structural motifs that are common in pharmaceutical and agrochemical industries . These include a trifluoromethylpyridine (TFMP) group, an indole group, and a morpholino group. TFMP derivatives are used in a variety of applications, from crop protection to pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which would likely influence the electronic properties of the molecule. The indole and pyridine rings are both aromatic, which could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the trifluoromethyl group might undergo reactions with nucleophiles, or the indole ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might influence its solubility and permeability .

Scientific Research Applications

Agrochemical Industry

The trifluoromethylpyridine (TFMP) moiety within the compound is a key structural motif in active agrochemical ingredients. The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives. These compounds are primarily used for the protection of crops from pests .

Pharmaceutical Development

Several TFMP derivatives, including the compound , are utilized in the pharmaceutical industry. They have been incorporated into pharmaceutical products that have received market approval, and many candidates are currently undergoing clinical trials. The compound’s derivatives exhibit a range of biological activities, which makes them valuable in drug development .

Antiviral Research

Indole derivatives, which form part of the compound’s structure, have shown potential in antiviral research. They have been found to inhibit various viruses, including influenza A and Coxsackie B4 virus. The indole nucleus’s ability to bind with high affinity to multiple receptors is leveraged in developing new antiviral agents .

Anticancer Studies

The indole scaffold is also being explored for its anticancer properties. Indole derivatives have been reported to possess anticancer activities, which are being investigated for their potential use in cancer treatment .

Antimicrobial Applications

Compounds containing the indole nucleus have demonstrated antimicrobial potential. This includes activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses, making them candidates for the development of new antimicrobial agents .

Veterinary Medicine

TFMP derivatives are not only limited to human pharmaceuticals but also extend to veterinary products. The compound’s derivatives have been used in veterinary medicine, showcasing the versatility of its applications across different fields .

Functional Materials

The incorporation of fluorine atoms in organic compounds, such as the compound , has led to advances in functional materials. These materials are utilized in various industries, including electronics and catalysis, due to their unique properties conferred by the fluorine content .

Crop Protection

The compound’s derivatives play a significant role in crop protection. More than 50% of the pesticides launched in the last two decades have been fluorinated, with many containing the trifluoromethyl group. This highlights the importance of such compounds in the agricultural sector .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being developed as a pharmaceutical or agrochemical, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-2-morpholin-4-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N3O3/c21-15-9-12(20(22,23)24)10-25-18(15)27-11-14(13-3-1-2-4-16(13)27)17(28)19(29)26-5-7-30-8-6-26/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFYHHINMJJUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-morpholino-1,2-ethanedione

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